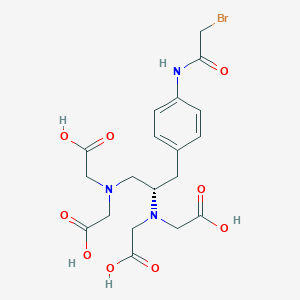

N-4-(2,3-ビス(ビス(カルボキシメチル)アミノ)プロピル)フェニルブロモアセトアミド

説明

N-4-(2,3-Bis(bis(carboxymethyl)amino)propyl)phenyl bromoacetamide is part of a class of compounds known for their chelating properties, which are often used in biochemical and medical research for tagging or therapeutic purposes. Similar compounds have been synthesized and evaluated for their ability to bind metal ions, which is critical for diagnostic imaging and radiotherapy applications.

Synthesis Analysis

The synthesis of similar compounds often involves multiple steps, including the preparation of bifunctional chelators, which serve as the backbone for attaching various functional groups. For example, Meares et al. (1984) describe procedures for conjugating chelating agents to proteins, which may share similarities with the synthesis of the compound (Meares et al., 1984).

科学的研究の応用

抗体とのコンジュゲーション

“N-4-(2,3-ビス(ビス(カルボキシメチル)アミノ)プロピル)フェニルブロモアセトアミド”は、モノクローナル抗体やその他のタンパク質にコンジュゲートすることができます . コンジュゲートは、セファデックスG-50による遠心分離によって迅速に精製できます . このアプリケーションは、特に標的療法や診断の開発において、生化学の分野で重要です。

蛍光AIEドットの封入

この化合物は、有機修飾シリカ(ORMOSIL)ナノ粒子のカプセル化された蛍光AIEドットの生成に使用されてきました . このアプリケーションは、特にナノテクノロジーと細胞イメージングの分野で役立ちます。

非対称5-フェニル-1,3,4-オキサジアゾールの合成

“N-4-(2,3-ビス(ビス(カルボキシメチル)アミノ)プロピル)フェニルブロモアセトアミド”は、非対称5-フェニル-1,3,4-オキサジアゾールの合成における中間体として使用されてきました . このアプリケーションは、有機化学と医薬品合成の分野で重要です。

キレート標識試薬

“1-(パラ-ブロモアセトアミドベンジル)edta”は、スルヒドリル基とコンジュゲートするキレート標識試薬として使用されます . このアプリケーションは、生化学と分子生物学の分野で重要です。

人工金属酵素の構築

“1-(パラ-ブロモアセトアミドベンジル)edta”は、エナンチオ選択的触媒反応のための、人工金属酵素の構築に使用されてきました . このアプリケーションは、酵素学と合成生物学の分野で重要です。

二光子細胞イメージング

この化合物は、二光子細胞イメージングに使用されてきました . このアプリケーションは、特に細胞生物学と医学的診断の分野で役立ちます。

作用機序

Target of Action

The primary targets of N-4-(2,3-Bis(bis(carboxymethyl)amino)propyl)phenyl bromoacetamide are monoclonal antibodies and other proteins . This compound is a bifunctional chelating agent that can be conjugated to these targets, allowing them to bind to metal ions .

Mode of Action

N-4-(2,3-Bis(bis(carboxymethyl)amino)propyl)phenyl bromoacetamide interacts with its targets through a process of conjugation . This involves the compound binding to the target proteins, forming conjugates that can then bind to metal ions . The number of protein-bound chelating groups can be measured by titration with standard 57Co2+ .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the binding of metal ions . By conjugating with proteins, the compound allows these proteins to bind to metal ions, which can have various downstream effects depending on the specific proteins and ions involved .

Pharmacokinetics

The compound can be quickly purified by centrifugation through sephadex g-50 after conjugation , which may impact its bioavailability.

Result of Action

The result of the compound’s action is the formation of protein-metal ion complexes . These complexes retain their immunoreactivity, as illustrated by experiments in vivo with chelate-conjugated antibody to mouse I-AK antigen .

特性

IUPAC Name |

2-[[(2S)-2-[bis(carboxymethyl)amino]-3-[4-[(2-bromoacetyl)amino]phenyl]propyl]-(carboxymethyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24BrN3O9/c20-6-15(24)21-13-3-1-12(2-4-13)5-14(23(10-18(29)30)11-19(31)32)7-22(8-16(25)26)9-17(27)28/h1-4,14H,5-11H2,(H,21,24)(H,25,26)(H,27,28)(H,29,30)(H,31,32)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOQPQBGCWBEYEV-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O)NC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O)NC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24BrN3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001002122 | |

| Record name | 2,2',2'',2'''-({3-[4-(2-Bromoacetamido)phenyl]propane-1,2-diyl}dinitrilo)tetraacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001002122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

518.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

81677-64-7 | |

| Record name | N,N′-[(1S)-1-[[4-[(2-Bromoacetyl)amino]phenyl]methyl]-1,2-ethanediyl]bis[N-(carboxymethyl)glycine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81677-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Bromoacetamidobenzyl)edta | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081677647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',2'',2'''-({3-[4-(2-Bromoacetamido)phenyl]propane-1,2-diyl}dinitrilo)tetraacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001002122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

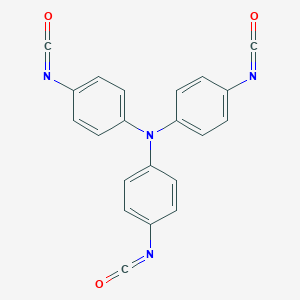

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![s-Triazolo[3,4-a]phthalazine](/img/structure/B13923.png)

![3-[(2-Hydroxyethyl)(dimethyl)ammonio]propane-1-sulfonate](/img/structure/B13948.png)